N-Iodoacetylpuromycin
Description
N-Iodoacetylpuromycin is a chemically modified derivative of puromycin, an aminonucleoside antibiotic that inhibits protein synthesis by incorporating itself into nascent polypeptide chains. The addition of an iodoacetyl group (–ICH2CO–) to puromycin’s primary amine enhances its reactivity, enabling its use as an affinity labeling agent for studying ribosome function or protein synthesis machinery . The iodoacetyl moiety facilitates covalent bonding with nucleophilic residues (e.g., cysteine thiols) in target proteins, making it a critical tool in structural and mechanistic biochemistry. Its synthesis typically involves reacting puromycin with iodoacetyl chloride or iodoacetic acid derivatives under controlled conditions, as exemplified by analogous procedures for iodoacetamide synthesis .
Properties
CAS No. |
51959-56-9 |
|---|---|
Molecular Formula |
C24H30IN7O6 |
Molecular Weight |
639.4 g/mol |
IUPAC Name |
N-[5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-[(2-iodoacetyl)amino]-3-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C24H30IN7O6/c1-31(2)21-19-22(27-11-26-21)32(12-28-19)24-20(35)18(16(10-33)38-24)30-23(36)15(29-17(34)9-25)8-13-4-6-14(37-3)7-5-13/h4-7,11-12,15-16,18,20,24,33,35H,8-10H2,1-3H3,(H,29,34)(H,30,36) |
InChI Key |
HALMIAONJHEBLZ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)NC(=O)CI)O |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)NC(=O)CI)O |
Synonyms |
N-iodoacetylpuromycin |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Iodoacetylpuromycin belongs to a family of puromycin derivatives and alkylating agents. Below is a detailed comparison with structurally or functionally related compounds:
Structural Analogs
Key Observations :
- Reactivity : The iodoacetyl group in this compound exhibits higher nucleophilic substitution reactivity compared to chloroacetyl analogs due to the weaker C–I bond, enabling faster crosslinking .
- Specificity: Unlike iodoacetamide, which non-specifically alkylates cysteine residues, this compound retains puromycin’s ability to bind ribosomes, allowing targeted labeling .
- Toxicity : Both this compound and iodoacetamide require stringent safety protocols (e.g., gloves, ventilation) due to alkylation hazards .
Functional Comparison
| Parameter | This compound | Iodoacetamide | Chloroacetylpuromycin |
|---|---|---|---|
| Molecular Weight | ~500–550 g/mol (estimated) | 184.02 g/mol | ~450–500 g/mol |
| Reaction Rate (with thiols) | Fast (t1/2 < 1 min) | Fast (t1/2 ~2 min) | Slow (t1/2 >10 min) |
| Stability | Light-sensitive; store at –20°C | Light-sensitive | More stable |
| Applications | Ribosome profiling, targeted alkylation | Proteomics, enzyme inhibition | Low-utility crosslinking |
Mechanistic Insights :
- This compound’s ribosome-binding capacity allows it to act as a "molecular trap," covalently capturing translating ribosomes for cryo-EM studies. This dual functionality is absent in simpler alkylators like iodoacetamide .
- Chloroacetylpuromycin’s lower reactivity limits its use in time-sensitive experiments, though it offers better storage stability .
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